(2-Carbamoylpyrimidin-5-yl)boronic acid

Description

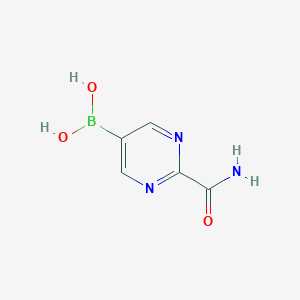

(2-Carbamoylpyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine ring substituted with a carbamoyl (-CONH₂) group at position 2 and a boronic acid (-B(OH)₂) moiety at position 5 (Figure 1). The carbamoyl group introduces hydrogen-bonding capabilities and polarity, which may enhance interactions with biological targets such as enzymes or receptors. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for drug synthesis and as protease inhibitors due to their reversible covalent binding with serine residues .

Properties

Molecular Formula |

C5H6BN3O3 |

|---|---|

Molecular Weight |

166.93 g/mol |

IUPAC Name |

(2-carbamoylpyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C5H6BN3O3/c7-4(10)5-8-1-3(2-9-5)6(11)12/h1-2,11-12H,(H2,7,10) |

InChI Key |

DZZMNLRQADXUDW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1)C(=O)N)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carbamoylpyrimidin-5-yl)boronic acid typically involves the use of boron reagents in combination with pyrimidine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or heteroaryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Carbamoylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as ethanol or toluene. Reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products

The major products formed from reactions involving this compound include various substituted pyrimidine derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemistry

In chemistry, (2-Carbamoylpyrimidin-5-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable for constructing diverse molecular architectures .

Biology

In biological research, this compound is used as a probe for studying enzyme activity and protein interactions. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for detecting and quantifying biomolecules .

Medicine

In medicine, this compound derivatives are explored for their potential as therapeutic agents. Boronic acid-containing compounds have shown promise in the treatment of cancer, diabetes, and bacterial infections due to their ability to inhibit specific enzymes and proteins .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance and functionality .

Mechanism of Action

The mechanism of action of (2-Carbamoylpyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to inhibition or modulation of their activity. This interaction is often reversible, allowing for dynamic regulation of biological processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include boronic acids with pyrimidine or aromatic backbones and varying substituents at position 2 (Table 1). These substituents influence electronic properties, solubility, and biological activity:

Table 1: Comparison of (2-Carbamoylpyrimidin-5-yl)boronic Acid with Structural Analogs

*Estimated pKa based on substituent electronic effects .

†Predicted lower pKa due to electron-withdrawing carbamoyl group.

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., -CONH₂) lower the pKa of boronic acids, enhancing their acidity and reactivity in physiological conditions . The carbamoyl group likely reduces pKa compared to amino (-NH₂) or methoxy (-OCH₃) substituents, improving binding to serine proteases . In contrast, hydrophobic substituents (e.g., phenanthrenyl) enhance membrane permeability but reduce aqueous solubility, limiting in vitro assay reliability .

Biological Activity :

- Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit sub-micromolar cytotoxicity in triple-negative breast cancer cells, highlighting the role of aromatic moieties in anticancer activity .

- The carbamoyl group’s polarity may favor targeting hydrophilic enzymes (e.g., histone deacetylases) over hydrophobic targets .

Synthetic Accessibility: (2-Aminopyrimidin-5-yl)boronic acid is synthesized via bis-silylation and Suzuki-Miyaura borylation, yielding 80% purity at scale . Introducing a carbamoyl group would require post-functionalization (e.g., acylation of an amine precursor).

Physicochemical Properties

- Solubility : Carbamoyl and hydroxy-substituted boronic acids are more water-soluble than hydrophobic derivatives, reducing precipitation in biological assays .

- Binding Kinetics : Boronic acids with lower pKa (e.g., carbamoyl) form stronger boronate complexes at physiological pH, critical for sustained enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.